molecular formula C9H14N2O4S B1583512 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide CAS No. 49701-24-8

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B1583512
CAS No.: 49701-24-8
M. Wt: 246.29 g/mol
InChI Key: CISVVDNATRQDNU-UHFFFAOYSA-N
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Description

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O4S. It is characterized by the presence of an amino group, two methoxy groups, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is used primarily in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide involves several steps, typically starting with the appropriate benzene derivative. The synthetic route generally includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Methoxylation: Introduction of methoxy groups.

    Sulfonation: Addition of the sulfonamide group.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is utilized in various scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, although not used clinically.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide can be compared with similar compounds such as:

    2-amino-4,5-dimethoxybenzamide: Similar structure but different functional groups.

    4-amino-2,5-dimethoxybenzenesulfonamide: Lacks the N-methyl group.

    N-(4-amino-2,5-diethoxyphenyl)benzamide: Contains ethoxy groups instead of methoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISVVDNATRQDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068507
Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49701-24-8
Record name 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49701-24-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Record name Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
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Record name 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide
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Record name 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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